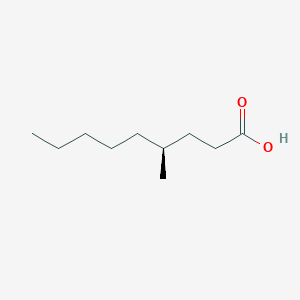

(S)-4-methylnonanoic acid

Description

(S)-4-Methylnonanoic acid (C₁₀H₂₀O₂) is a branched-chain fatty acid (BCFA) with a methyl group at the fourth carbon of a nine-carbon carboxylic acid backbone. It is a chiral molecule, and the (S)-enantiomer is specifically implicated in biological and sensory roles. This compound is a key contributor to the "mutton flavor" in sheep and goat meat, characterized by its goaty-sheepy aroma . It is synthesized endogenously in ruminants through microbial fermentation in the rumen and deposited in adipose tissues . Its odor threshold is exceptionally low (~0.1 ppb), making it a potent flavor determinant even at trace concentrations .

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(4S)-4-methylnonanoic acid |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 |

InChI Key |

WQTZCQIRCYSUBQ-VIFPVBQESA-N |

Isomeric SMILES |

CCCCC[C@H](C)CCC(=O)O |

Canonical SMILES |

CCCCCC(C)CCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Flavor and Fragrance Applications

Food Industry:

(S)-4-methylnonanoic acid is recognized for its contribution to flavor profiles, particularly in meat products. It is a key component in the characteristic "muttony" flavor found in cooked lamb and mutton. Research indicates that it can be used effectively in:

- Bakery Products: Used at concentrations of up to 10 ppm.

- Meat Products: Effective at 5 ppm.

- Soups and Gravies: Utilized at 2.5 ppm.

The compound's meaty odor and fatty flavor make it suitable for enhancing the taste of various food products, particularly in Asian cuisines where it is used to mask undesirable flavors .

Pharmaceutical Applications

Antimicrobial Properties:

Recent studies have highlighted the potential of this compound in pharmaceutical applications, particularly as an antimicrobial agent. Its derivatives have shown promise against various pathogens:

- In vitro Studies: Compounds derived from this compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentration values ranging from 2 to 4 µg/mL .

- Novel Drug Development: The synthesis of new compounds based on this compound has been explored for their potential as novel antimicrobial agents, addressing the urgent need for alternatives to traditional antibiotics .

Biochemical Research

Biochemical Pathways:

this compound plays a role in various biochemical pathways, particularly those involving fatty acid metabolism. Its structural properties allow it to interact with biological systems effectively:

- Medium-Chain Fatty Acids: Research indicates that medium-chain fatty acids, including this compound, can rescue motor function and prevent neuromuscular degeneration in models of amyotrophic lateral sclerosis, suggesting therapeutic potential for neurodegenerative diseases .

Case Studies

Chemical Reactions Analysis

Esterification Reactions

(S)-4-methylnonanoic acid undergoes acid-catalyzed esterification with alcohols to form flavor-enhancing esters. This reaction proceeds via nucleophilic acyl substitution:

Reaction Conditions

| Ester Product | Alcohol Reactant | Application |

|---|---|---|

| Methyl (S)-4-methylnonanoate | Methanol | Flavor agents in dairy products |

| Ethyl (S)-4-methylnonanoate | Ethanol | Meat flavor formulations |

The stereochemical integrity of the chiral center at C4 is preserved during esterification due to the reaction's non-racemizing conditions.

Biochemical Reactions in Metabolic Pathways

In ruminants, this compound participates in lipid metabolism , where it is synthesized via:

A study on lambs demonstrated that dietary supplementation with Allium mongolicum ethanol extract reduced hepatic this compound levels by 23% (P < 0.05), indicating its role as a metabolic intermediate . This modulation correlates with downregulated expression of ACADSB and HADHB genes involved in fatty acid oxidation .

Catalytic Hydrocarboxylation

Nickel-catalyzed hydrocarboxylation of terminal alkenes with CO₂ provides a route to synthesize branched carboxylic acids, including this compound derivatives:

-

Catalyst: Ni(OAc)₂/6,6′-Me₂bpy

-

Pressure: 1 atm CO₂

-

Solvent: DMF/H₂O

-

Selectivity: 85% for branched products

Mechanism :

-

Oxidative addition of CO₂ to Ni(0)

-

Alkene insertion into the Ni–C bond

Competing catalyst deactivation via CO formation (from CO₂ reduction) limits turnover numbers (TON ≤ 15) .

Oxidation and Reduction Reactions

This compound exhibits typical carboxylic acid reactivity:

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | (S)-4-methylnonanol (85% yield) |

| Decarboxylation | Pyrolysis (>200°C) | 4-methylnonane + CO₂ |

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 250°C, releasing CO₂ and ketones

-

Stereochemical stability : Resists racemization under neutral conditions but may epimerize in strong acids/bases

Comparison with Similar Compounds

Research Findings and Data

Table 1: BCFA Concentrations in Selected Studies

| Study Context | 4-Me-8:0 (μg/g) | 4-Et-8:0 (μg/g) | 4-Me-9:0 (μg/g) | Source |

|---|---|---|---|---|

| Lamb liver (AME diet) | 12.3* | 8.1 | 5.4* | |

| Goat milk powder | 45.2 | 38.7 | 2.1 | |

| Sheep adipose (male) | 18.9 | 10.5 | 7.8 |

*P < 0.05 vs. control.

Key Studies:

- Genetic Regulation : Transcriptome analysis identified CYP2B6 and LPIN1 as key genes downregulating BCFA synthesis in AME-fed lambs .

- Synthetic Validation: Racemic 4-methylnonanoic acid synthesized in vitro matches the olfactory profile of mutton-derived samples .

- Thermal Degradation: Cooking lamb patties at 180°C increases free 4-methylnonanoic acid by 40%, enhancing mutton odor .

Preparation Methods

Asymmetric Catalytic Synthesis

Enantioselective synthesis remains the most direct approach for accessing (S)-4-methylnonanoic acid. A three-component Povarov reaction, originally developed for tetrahydroquinoline derivatives, demonstrates the utility of chiral phosphoric acid catalysts in achieving high enantiomeric ratios (er 89:11 to 99:1) . Although this method targets nitrogen-containing heterocycles, its principles apply to carboxylic acid synthesis by substituting aniline precursors with carboxylate-bearing components. For example, chiral phosphoric acids catalyze the formation of stereocenters via dynamic kinetic resolution, a strategy adaptable to alkyl chain functionalization .

A patent detailing the asymmetric synthesis of S-acyl derivatives highlights Mitsunobu-type reactions for stereochemical control . By employing azide-based nucleophiles and chiral auxiliaries, this method achieves >98% enantiomeric excess (ee) in related branched carboxylic acids. Adapting this protocol, this compound could be synthesized via thioacylation of a hydroxy acid intermediate, followed by hydrolysis (Fig. 1) .

Table 1: Key Reaction Parameters for Asymmetric Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Chiral phosphoric acid | |

| Temperature | 0–25°C | |

| Enantiomeric Ratio | Up to 99:1 | |

| Yield | 28–92% |

Malonic Ester-Based Approaches

The malonic ester synthesis, a classical method for constructing branched carboxylic acids, offers a viable route to this compound. A patent describing the enantioselective synthesis of 2-mercaptomethyl-3-phenylpropanoic acid derivatives outlines a malonic ester reduction strategy . Starting with diethyl methylmalonate, sequential alkylation and stereoselective reduction yield a chiral diol intermediate, which is oxidized to the target acid (Scheme 1) .

Critical to this approach is the use of lithium aluminum hydride (LiAlH) for ester reduction and Jones oxidation for converting secondary alcohols to carboxylic acids. While the original patent focuses on mercaptoacyl derivatives, substituting alkyl halides during the alkylation step could introduce the nonanoic acid chain .

Oxidation of Chiral Alcohols

Chiral alcohols serve as precursors to enantiomerically pure carboxylic acids. A patent on 4-methyl-5-nonanol synthesis describes nucleophilic substitution reactions followed by oxidation . For this compound, this method would involve:

-

Stereoselective Alkylation : Reacting 2-methylpentanoic acid with a Grignard reagent to install the branched chain.

-

Oxidation : Using potassium permanganate () or catalytic CrO to convert the secondary alcohol to a carboxylic acid .

This pathway’s efficiency depends on the initial alcohol’s enantiomeric purity. Enzymatic resolution or chiral chromatography may be required to isolate the (S)-alcohol intermediate before oxidation .

Mitsunobu Reaction for Stereocontrol

The Mitsunobu reaction enables inversion of configuration at hydroxyl-bearing carbons, making it invaluable for constructing (S)-centers. A disclosed protocol for S-acyl derivatives employs Mitsunobu conditions (DIAD, PhP) to couple mercaptoacids with hydroxy acids . Adapting this, this compound could be synthesized by thioacylating a racemic hydroxy acid with a chiral thiol, followed by selective hydrolysis (Fig. 2) .

Table 2: Mitsunobu Reaction Optimization

| Condition | Optimization Insight | Source |

|---|---|---|

| Solvent | THF or DCM | |

| Temperature | 0°C to room temp | |

| Nucleophile | Thiols (R-SH) | |

| Yield | 65–85% |

Comparative Analysis of Methods

Each method presents distinct advantages and limitations:

-

Asymmetric Catalysis : High enantioselectivity but moderate yields .

-

Malonic Ester Synthesis : Scalable but requires multiple steps .

-

Alcohol Oxidation : Straightforward but dependent on chiral alcohol availability .

-

Mitsunobu Reaction : Excellent stereocontrol but costly reagents .

Industrial applications may favor malonic ester routes for scalability, whereas academic settings prioritize asymmetric catalysis for enantiopurity.

Q & A

Q. What analytical methods are recommended for quantifying (S)-4-methylnonanoic acid in biological matrices, and what validation parameters are critical?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used. A validated method involves hollow fiber supported liquid membrane extraction (HF-SLME) for sample cleanup, followed by GC separation using a polar capillary column (e.g., DB-WAX). Key validation parameters include linearity (R² > 0.99), limit of detection (LOD < 0.1 μg/g), and recovery rates (85–110%) . For mutton samples, this method achieved a detection limit of 0.03 μg/g for 4-methylnonanoic acid .

Q. How is this compound synthesized, and what stereochemical challenges arise during its production?

A multi-step synthesis involves condensation of pentanoic acid derivatives, followed by stereoselective hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-configuration. Oxidation and decarboxylation steps yield the final product. Challenges include controlling racemization during oxidation and ensuring enantiomeric purity (>98% ee), which requires rigorous monitoring via chiral GC or HPLC .

Q. What is the biochemical role of this compound in mutton flavor, and how does its concentration correlate with sensory perception?

this compound is a branched-chain fatty acid (BCFA) contributing to the "mutton flavor" in lamb. Concentrations >1.5 μg/g in adipose tissue are associated with strong off-flavors. Its odor threshold in air is 0.02 ppb, making it a potent aroma compound. Studies show a nonlinear correlation: concentrations above 2 μg/g lead to consumer rejection due to rancid/gamy notes .

Advanced Research Questions

Q. How do dietary interventions modulate this compound biosynthesis in ruminants, and what transcriptomic pathways are involved?

Dietary supplementation with Allium mongolicum Regel ethanol extract (AME) reduces hepatic 4-methylnonanoic acid levels by downregulating genes like CYP2B6 (cytochrome P450) and ACOT12 (acyl-CoA thioesterase), which are involved in BCFA elongation and degradation. A lamb study showed a 40% reduction in hepatic 4-methylnonanoic acid with 2.8 g/day AME, linked to inhibition of steroid hormone biosynthesis pathways (KEGG analysis) .

Q. What experimental designs resolve contradictions in enzymatic esterification studies of this compound?

Conflicting data on lipase enantioselectivity (e.g., Candida rugosa vs. Pseudomonas fluorescens) can arise from solvent polarity effects. A kinetic study using ethanol as a co-solvent demonstrated that polar solvents (log P < 2) favor (R)-enantiomer esterification (ee = 92%), while nonpolar solvents favor the (S)-form. Design experiments with controlled water activity (a_w = 0.6–0.8) and substrate molar ratios (1:1.5 acid:alcohol) to minimize side reactions .

Q. How do immunocastration strategies affect this compound deposition in goat adipose tissue?

Oral KISS1DNA vaccines reduce subcutaneous 4-methylnonanoic acid by 55% compared to controls (P < 0.05), likely via testosterone suppression. Post-immunization, adipose tissue concentrations dropped from 3.2 ± 0.4 μg/g (control) to 1.4 ± 0.2 μg/g (T1 group). Use ANOVA with Duncan’s test for group comparisons and validate via GC with internal standards (e.g., deuterated analogs) .

Q. What regulatory challenges exist for using this compound in food additives, and how are they addressed in the EU?

Under EU Regulation (EC) No 1831/2003, 4-methylnonanoic acid is classified as a flavoring compound (2b08062). Authorization requires toxicological data on genotoxicity (Ames test negative) and maximum permitted levels (MPL) in meat products (≤1.0 mg/kg). Stability studies under thermal processing (e.g., 120°C for 30 min) must confirm no degradation to hazardous byproducts .

Methodological Considerations

Q. How to optimize gas chromatography conditions for resolving this compound from co-eluting BCFAs?

Use a 60 m × 0.25 mm ID DB-FFAP column with 0.25 μm film thickness. Program the oven from 50°C (2 min) to 240°C at 5°C/min. Helium carrier gas at 1.2 mL/min improves resolution. Spike samples with 4-ethyloctanoic acid as an internal standard to correct retention time shifts .

Q. What statistical approaches are recommended for analyzing transcriptomic data linked to this compound synthesis?

For RNA-seq data, apply DESeq2 for differential expression analysis (FDR < 0.05). Enrichment analysis via KEGG or GO terms should focus on lipid metabolism pathways (e.g., ko00561). Validate candidate genes (e.g., LPIN1, ADCY4) using qRT-PCR with ACTB or GAPDH as housekeepers .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.